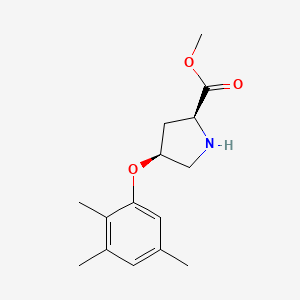
Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate, commonly referred to as Methyl 2S,4S-4-trimethylphenoxy-2-pyrrolidinecarboxylate, is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a derivative of pyrrolidinecarboxylic acid and is composed of a trimethylphenoxy moiety attached to the 2-pyrrolidinecarboxylic acid backbone. This compound has been widely studied for its physiological and biochemical effects, as well as its ability to be used in various laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Highly Functionalized Tetrahydropyridines : In a study by Zhu, Lan, and Kwon (2003), ethyl 2-methyl-2,3-butadienoate, a compound related to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate, was used in a phosphine-catalyzed annulation process. This resulted in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting the potential for creating complex pyridine derivatives (Zhu et al., 2003).
- Hydrothermal Ligand Reactions with Trimethylpyridine : Li et al. (2010) explored hydrothermal reactions involving 2,3,5-trimethylpyridine, yielding pyridinecarboxylates. These reactions demonstrate the chemical behavior of trimethylpyridine derivatives under different conditions, relevant to understanding Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate's reactivity (Li et al., 2010).
Material Science and Polymers
- Poly(ether imide ester)s Synthesis : Mehdipour‐Ataei and Amirshaghaghi (2005) investigated the synthesis of poly(ether imide ester)s using components related to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate. This highlights the compound's potential in developing advanced polymeric materials (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Catalysis and Asymmetric Reactions
- Asymmetric Hydrogenation Catalysis : Inoguchi, Morimoto, and Achiwa (1989) described the use of analogs of Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate in asymmetric hydrogenation reactions. These reactions are crucial for the synthesis of optically active compounds, indicating the compound's relevance in catalytic processes (Inoguchi et al., 1989).
Environmental Geochemistry
- Geochemical Formation of Crude Oil and Natural Gas : Alexander, Berwick, and Pierce (2011) investigated the reactions of polymethyl phenols, similar to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate, on activated carbon, which has implications for understanding the geochemical formation of crude oil and natural gas (Alexander et al., 2011).
Bioorganic and Medicinal Chemistry
- Anti-Tumor Agent Synthesis : Li, Li, and Xu (2006) synthesized a series of galloyl pyrrolidine derivatives, structurally related to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate, as potential anti-tumor agents. Their inhibitory activities on gelatinase were tested, demonstrating the compound's potential in the development of anti-tumor therapies (Li et al., 2006).
Chemical Kinetics
- Kinetic Studies Involving Trimethylphenols : Bejan et al. (2012) conducted kinetic studies on the reactions of hydroxyl radicals with trimethylphenols, which are structurally similar to Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate. This research provides insights into the reactivity of trimethylphenol derivatives (Bejan et al., 2012).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-9-5-10(2)11(3)14(6-9)19-12-7-13(16-8-12)15(17)18-4/h5-6,12-13,16H,7-8H2,1-4H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRTWDNKIBQRHU-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2CC(NC2)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2,3,5-trimethylphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



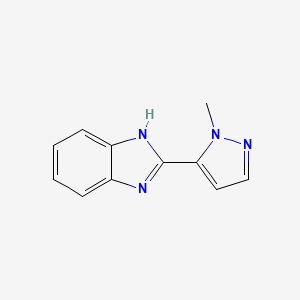
![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)
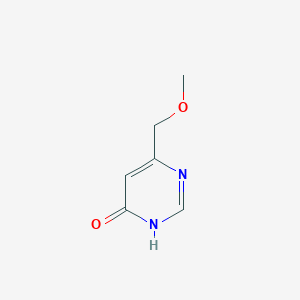
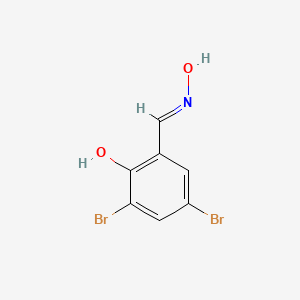
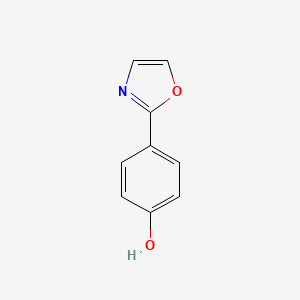
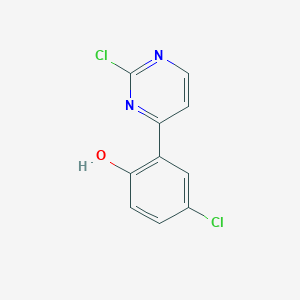
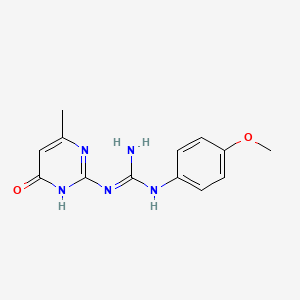
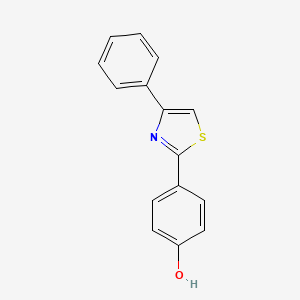
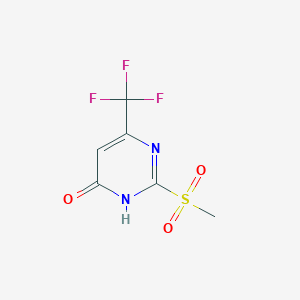
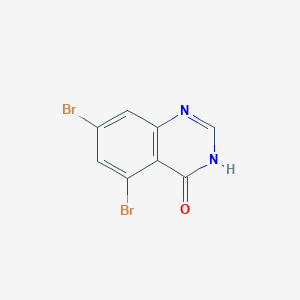
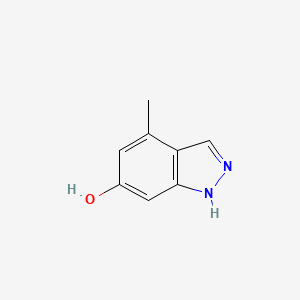
![3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437453.png)
![6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1437454.png)
![2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1437455.png)